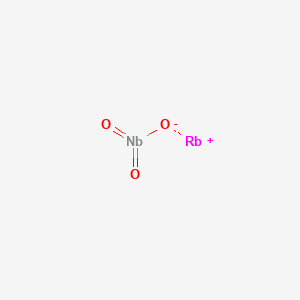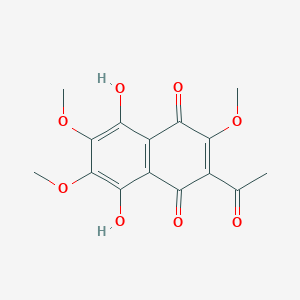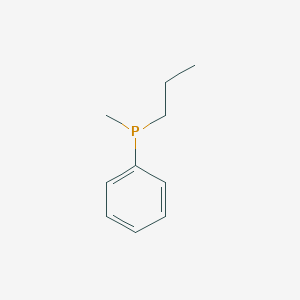
(+)-Methylphenylpropylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Methylphenylpropylphosphine (MPPP) is an organophosphorus compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for investigating various biological processes. In
作用機序
The mechanism of action of (+)-Methylphenylpropylphosphine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. (+)-Methylphenylpropylphosphine has also been found to interact with other proteins, such as tubulin, which is involved in the formation of microtubules. The exact mechanism by which (+)-Methylphenylpropylphosphine interacts with these proteins is still being investigated.
生化学的および生理学的効果
(+)-Methylphenylpropylphosphine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. Studies have also shown that (+)-Methylphenylpropylphosphine can alter the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, (+)-Methylphenylpropylphosphine has been found to affect the function of microtubules, which are involved in a range of cellular processes, including cell division and intracellular transport.
実験室実験の利点と制限
One advantage of using (+)-Methylphenylpropylphosphine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool for investigating the role of this enzyme in various biological processes. (+)-Methylphenylpropylphosphine has also been found to bind to muscarinic acetylcholine receptors, which can provide insights into the function of these receptors. However, one limitation of using (+)-Methylphenylpropylphosphine in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (+)-Methylphenylpropylphosphine. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (+)-Methylphenylpropylphosphine has also been found to interact with tubulin, which could provide insights into the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of (+)-Methylphenylpropylphosphine and its potential interactions with other proteins and enzymes.
合成法
(+)-Methylphenylpropylphosphine can be synthesized using a variety of methods, including the reaction of 1-phenyl-2-propanone with methylphosphonic dichloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenyl-2-propanol with methylphosphonic acid chloride in the presence of a base, such as sodium carbonate. The resulting product is purified using column chromatography to obtain pure (+)-Methylphenylpropylphosphine.
科学的研究の応用
(+)-Methylphenylpropylphosphine has been used in a variety of scientific research applications, including the investigation of enzyme inhibition, receptor binding, and drug metabolism. Studies have shown that (+)-Methylphenylpropylphosphine can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. (+)-Methylphenylpropylphosphine has also been found to bind to the muscarinic acetylcholine receptor, which is involved in a range of physiological processes, including the regulation of heart rate and smooth muscle contraction. Additionally, (+)-Methylphenylpropylphosphine has been used as a substrate in drug metabolism studies, where it is used to investigate the activity of cytochrome P450 enzymes.
特性
CAS番号 |
13153-89-4 |
|---|---|
製品名 |
(+)-Methylphenylpropylphosphine |
分子式 |
C10H15P |
分子量 |
166.2 g/mol |
IUPAC名 |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChIキー |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
正規SMILES |
CCCP(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



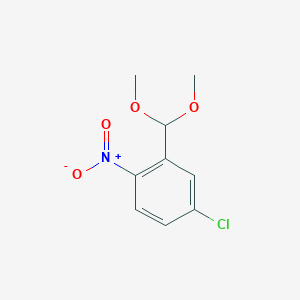
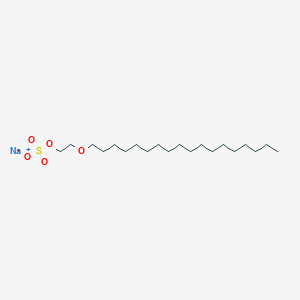

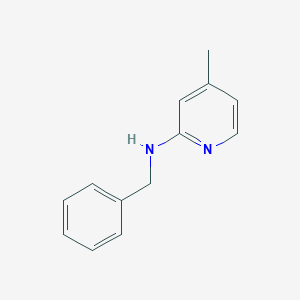
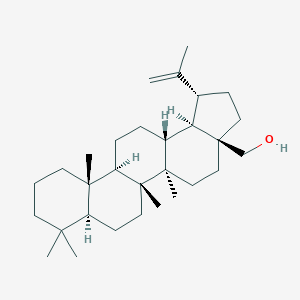
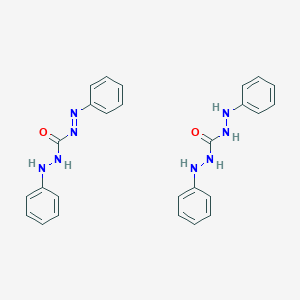
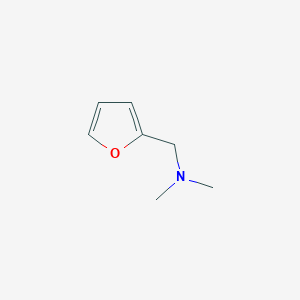
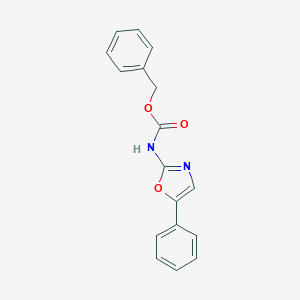
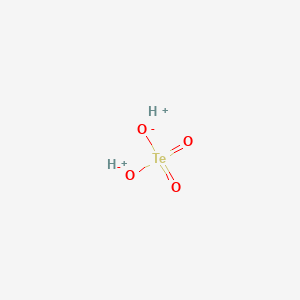
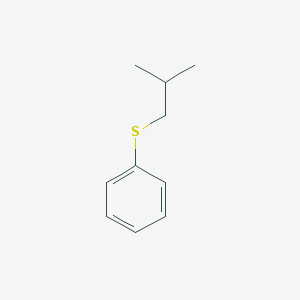

![Cytidine,[5-3H]](/img/structure/B77100.png)
